![molecular formula C27H27ClN2O2 B6339186 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride CAS No. 365542-39-8](/img/structure/B6339186.png)
4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C27H27ClN2O2. Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis, which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 447.0 g/mol. Other physical and chemical properties such as melting point, boiling point, and density can be found in specific databases .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with intricate scaffolds, including pyridine and phenyl groups, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is crucial in the cellular response to inflammation. The design and synthesis of these inhibitors leverage their ability to bind selectively to the ATP pocket of p38 MAP kinase, demonstrating the potential of structurally complex molecules in the development of anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant and Biological Activities
Research on compounds like p-coumaric acid and its conjugates, which share functional groups with the target compound, reveals their extensive biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These findings highlight the potential of chemically similar compounds in pharmacological and therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
Environmental Persistence and Toxicity
Studies on the environmental behavior of parabens, which, like the compound , contain phenolic and pyridine components, provide insights into the fate, persistence, and potential endocrine-disrupting effects of similar compounds in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Applications and Pharmaceutical Impurities
Research on the novel synthesis of drugs such as omeprazole, which shares structural motifs with the compound of interest, underscores the importance of understanding the synthetic pathways and potential impurities that may arise in the manufacture of complex pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
properties
IUPAC Name |
4-[2-[4-[2-methoxy-5-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2.ClH/c1-30-26-11-8-24(5-4-23-14-18-29-19-15-23)20-27(26)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22;/h6-20H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCAGAFVCMLTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=NC=C2)OC3=CC=C(C=C3)CCC4=CC=NC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride |
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